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Compound of Interest

Compound Name:
3-(4-

(Hydroxymethyl)phenoxy)phenol

Cat. No.: B13856338 Get Quote

Executive Summary & Compound Identity
3-(4-(hydroxymethyl)phenoxy)phenol is a bifunctional aromatic ether characterized by a

meta-substituted phenolic ring linked to a para-substituted benzyl alcohol moiety. It serves as a

critical intermediate in the synthesis of high-performance polyethers and epoxy resins. Accurate

characterization is essential due to the presence of regioisomers that can significantly alter

polymerization kinetics and material properties.

Attribute Detail

IUPAC Name 3-[4-(Hydroxymethyl)phenoxy]phenol

Molecular Formula C₁₃H₁₂O₃

Molecular Weight 216.23 g/mol

Core Structure

Ring A: Resorcinol mono-ether (1,3-subst) Ring

B: Hydroquinone mono-ether derivative (1,4-

subst)

Key Functionalities
Phenolic -OH (Acidic), Benzylic -OH (Neutral),

Ether Linkage (Stable)

Sample Preparation & Purity Verification
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Before spectroscopic acquisition, sample integrity must be validated. This compound is prone

to oxidation at the benzylic position and hygroscopicity.

Purification Protocol
Solvent System: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3 v/v) or Toluene.

Drying: Vacuum dry at 40°C for 12 hours over P₂O₅ to remove trace water (which obscures

OH signals in IR/NMR).

Purity Check: TLC (SiO₂, 50% EtOAc/Hexane). Visualized by UV (254 nm) and PMA stain

(for alcohol).

NMR Sample Preparation
Solvent:DMSO-d₆ is the gold standard. It prevents proton exchange of the -OH groups,

allowing observation of the phenolic vs. benzylic hydroxyl coupling.

Concentration: 10–15 mg in 0.6 mL solvent (for ¹H); 30–50 mg (for ¹³C).

Tube: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural proof relies on distinguishing the meta-substitution pattern of the

phenol ring from the para-substitution of the benzyl alcohol ring.

¹H NMR Data (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are calibrated to DMSO residual peak at 2.50 ppm.
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Position δ (ppm) Multiplicity Integration
Assignment

Logic

Phenolic -OH 9.45 - 9.60 Singlet (br) 1H

Highly

deshielded,

exchangeable

D₂O.

Ring A (H-2) 6.35 - 6.45 Triplet/Singlet 1H

Isolated between

OH and Ether;

most shielded

aromatic.

Ring A (H-4/H-6) 6.45 - 6.60 Multiplet 2H

Ortho to oxygen

donors; electron-

rich.

Ring A (H-5) 7.10 - 7.20 Triplet (t) 1H

Meta to both

oxygens; less

shielded than H-

2/4/6.

Ring B (H-2'/H-

6')
6.90 - 7.00 Doublet (d) 2H

Ortho to Ether;

part of AA'BB'

system.

Ring B (H-3'/H-

5')
7.25 - 7.35 Doublet (d) 2H

Ortho to CH₂OH;

deshielded by

alkyl group.

Benzylic -OH 5.10 - 5.20 Triplet (t) 1H

Couples with

CH₂ (J ~5.5 Hz)

in dry DMSO.

Benzylic -CH₂- 4.40 - 4.50 Doublet (d) 2H

Couples with

OH; collapses to

singlet on D₂O

shake.

¹³C NMR Data (100 MHz, DMSO-d₆)
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Aliphatic Region:

62.6 ppm: Benzylic carbon (-CH₂-OH).

Aromatic Region (12 carbons, 10 signals due to symmetry in Ring B):

158.0 - 159.0 ppm: C-1 (Phenolic C-OH) & C-3 (Ether C-O-C).

156.0 ppm: C-1' (Ether C-O-C on Ring B).

136.5 ppm: C-4' (Quaternary, attached to CH₂OH).

130.5 ppm: C-5 (Ring A).

128.0 ppm: C-3'/5' (Ring B).

118.5 ppm: C-2'/6' (Ring B).

110.5 ppm: C-4 (Ring A).

107.0 ppm: C-6 (Ring A).

103.5 ppm: C-2 (Ring A, most shielded).

Infrared (IR) Spectroscopy
IR is used primarily for functional group validation and monitoring drying efficiency (water

bands).

Method: ATR (Attenuated Total Reflectance) on Diamond/ZnSe crystal.
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

3250 - 3400 O-H Stretch (Broad)

Overlap of Phenolic and

Benzylic OH. Sharpens if

crystalline.

2850 - 2950 C-H Stretch (Aliphatic)
Weak bands from the single -

CH₂- group.

1580 - 1610 C=C Aromatic Stretch
Characteristic "breathing" of

the benzene rings.

1220 - 1260 C-O-C Asym. Stretch
Strong band confirming the

ether linkage.

1150 - 1170 C-OH Stretch
Secondary alcohol/phenol C-O

character.

1010 - 1030 C-O Primary Alcohol Specific to the -CH₂OH moiety.

690, 750 C-H Out-of-Plane

Patterns indicative of meta

(Ring A) and para (Ring B)

substitution.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns

characteristic of the ether linkage stability.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI, Negative/Positive Mode).

Molecular Ion (M⁺): m/z 216

Base Peak: Often m/z 109 or 107 depending on ionization energy.

Fragmentation Pathway (EI)
[M]⁺ (216): Parent ion.

[M - 17]⁺ (199): Loss of -OH radical (Benzylic).
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[M - 31]⁺ (185): Loss of -CH₂OH (Benzylic cleavage).

Cleavage at Ether Oxygen:

Generates m/z 109 (Hydroquinone-like cation) and m/z 93 (Phenoxy radical).

Visualization: Characterization Logic &
Fragmentation
The following diagram illustrates the logical flow for confirming the structure and the primary

mass spectrometry fragmentation pathways.
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Caption: Analytical workflow correlating spectroscopic signals to specific structural motifs of 3-
(4-(hydroxymethyl)phenoxy)phenol.

Experimental Protocols
Protocol A: ¹H-NMR Acquisition (Self-Validating)
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Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

Shimming: Shim until the DMSO residual pentet (2.50 ppm) is resolved.

Acquisition:

Pulse angle: 30°

Relaxation delay (D1): 5 seconds (Critical for accurate integration of OH protons).

Scans: 16–32.

Validation Step (D₂O Shake):

Acquire the standard spectrum.

Add 1 drop of D₂O to the tube and shake.

Result: The peak at ~9.5 ppm (Phenolic OH) and ~5.1 ppm (Benzylic OH) must disappear.

The doublet at ~4.45 ppm (CH₂) must collapse to a sharp singlet. This confirms the

assignment of the labile protons.

Protocol B: GC-MS Analysis
Derivatization (Optional but Recommended):

Phenols and alcohols can tail on GC columns.

React 1 mg sample with 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C

for 30 mins.

Result: The mass spectrum will shift by +144 Da (two TMS groups), appearing at m/z 360.

Direct Injection:

Column: HP-5MS or equivalent (Non-polar).

Temp Program: 50°C (1 min) → 20°C/min → 280°C (5 min).
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Inlet: 250°C, Split 20:1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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